1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromophenyl group attached to a dihydropyridine ring, which is further substituted with a carboxamide group. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to yield the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker and its potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Brorphine: A compound with a similar bromophenyl group but different pharmacological activity as an opioid analgesic .
Uniqueness
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and potential applications in various fields. Its bromophenyl group imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
121809-27-6 |
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Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-15)12(14)16/h1,3-8H,2H2,(H2,14,16) |
InChI Key |
YZULVBKKGYHXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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